molecular formula C11H13Cl2NO2 B3060696 2,4-Dichloro-5-(2-propyloxy)acetanilide CAS No. 65948-71-2

2,4-Dichloro-5-(2-propyloxy)acetanilide

Cat. No. B3060696
CAS RN: 65948-71-2
M. Wt: 262.13 g/mol
InChI Key: QPJSUIGXIBEQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-(2-propyloxy)acetanilide, also known as Propisochlor, is a chemical compound with the molecular formula C11H13Cl2NO2 . It is commonly used as an herbicide to control broadleaf and grassy weeds in various crops.


Molecular Structure Analysis

The molecular weight of 2,4-Dichloro-5-(2-propyloxy)acetanilide is 262.13 g/mol . Further structural analysis can be conducted using techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloro-5-(2-propyloxy)acetanilide can be analyzed using various techniques. These include determining its melting point, boiling point, density, and molecular weight .

Scientific Research Applications

Biodegradation in Biological Systems

2,4-Dichloro-5-(2-propyloxy)acetanilide, similar to other acetanilide herbicides such as alachlor, metolachlor, and propachlor, undergoes biodegradation in biological systems. This process involves the formation of glutathione-acetanilide conjugates through the action of glutathione-S-transferase present in microorganisms, plants, and mammals. The degradation pathway includes sorption in soils and sediments, affecting the herbicide's migration and bioavailability, while microbial degradation plays a crucial role in determining its environmental fate (Stamper & Tuovinen, 1998).

Chemical Safeners in Agriculture

Chemical safeners like 2,4-disubstituted-thiazoles have been developed to counteract the phytotoxicity of acetanilide herbicides, including 2,4-Dichloro-5-(2-propyloxy)acetanilide, in certain crops like grain sorghum. These safeners are effective in mitigating herbicide-induced injury and enhancing crop safety (Sacher, Lee, Schafer & Howe, 1983).

Quantitative NMR Spectroscopy in Pharmaceuticals

In quantitative NMR spectroscopy, particularly in pharmaceuticals, acetanilide is established as a primary standard. Secondary standards are quantified using acetanilide, ensuring accurate and precise results. This application is vital for compliance testing of pharmaceutical active substances and suspected illegal medicines (Rundlöf, McEwen, Johansson & Arvidsson, 2014).

Synthesis of Novel Chemical Compounds

The acetanilide structure is a precursor in the synthesis of various chemical compounds. For instance, acetanilides have been used in the formation of novel ring systems like dibenzo[b,h][1,4,7]thiadiazonines, showcasing the versatility of acetanilide derivatives in organic chemistry (Katritzky, Huang & Steel, 2001).

Herbicide Bioactivity and Soil Interaction

The bioactivity of acetanilide herbicides, including 2,4-Dichloro-5-(2-propyloxy)acetanilide, is closely linked with soil properties. Research on adsorption and bioactivity correlated with organic matter and clay content provides insights into the environmental behavior of these herbicides (Weber & Peter, 1982).

Environmental and Chemical Analysis

Capillary zone electrophoresis and NMR spectroscopy are used to analyze the metabolites of acetanilide herbicides, revealing the complex stereochemistry and helping in environmental monitoring (Aga, Heberle, Rentsch, Hany & Müller, 1999).

properties

IUPAC Name

N-(2,4-dichloro-5-propan-2-yloxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-6(2)16-11-5-10(14-7(3)15)8(12)4-9(11)13/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJSUIGXIBEQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)NC(=O)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371112
Record name 2,4-Dichloro-5-(2-propyloxy)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65948-71-2
Record name 2,4-Dichloro-5-(2-propyloxy)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-(2-propyloxy)acetanilide
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5-(2-propyloxy)acetanilide
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-5-(2-propyloxy)acetanilide
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-5-(2-propyloxy)acetanilide
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-5-(2-propyloxy)acetanilide
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-5-(2-propyloxy)acetanilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.